REACTION_CXSMILES
|
O=C1N([CH:7]2[CH2:12][CH2:11][N:10]([C:13]3[CH:18]=[CH:17][N:16]=[CH:15][CH:14]=3)[CH2:9][CH2:8]2)CC(C(N2CCC(C(O)=O)CC2)=O)O1.Cl.[O:31]1CCCC1>>[N:10]1([C:13]2[CH:18]=[CH:17][N:16]=[CH:15][CH:14]=2)[CH2:11][CH2:12][C:7](=[O:31])[CH2:8][CH2:9]1
|
Name
|
ketal
|
Quantity
|
79.7 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2 L
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
6
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
O=C1OC(CN1C1CCN(CC1)C1=CC=NC=C1)C(=O)N1CCC(CC1)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture is stirred for 2 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Subsequently the tetrahydrofuran is removed in a vacuum on a rotary evaporator
|
Type
|
EXTRACTION
|
Details
|
extracted four times with 100 ml methylene chloride each time
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying the combined organic extracts over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
removing the solvent
|
Type
|
CUSTOM
|
Details
|
the residue is purified by means of column chromatography on silica gel
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
N1(CCC(CC1)=O)C1=CC=NC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 64.2 g | |
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |